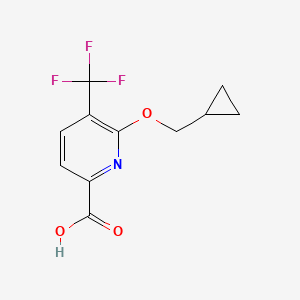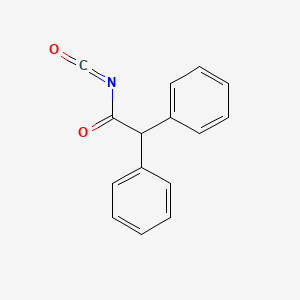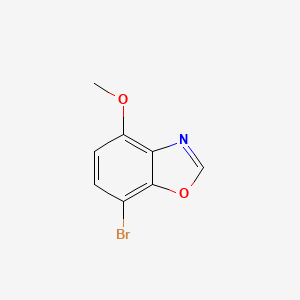![molecular formula C8H5FN2O B8364879 Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- CAS No. 218301-30-5](/img/structure/B8364879.png)
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]-
Descripción general
Descripción
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a hydroxyimino group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- typically involves the reaction of 2-fluoro-5-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of methanol and water. The general reaction scheme is as follows:
- Dissolve 2-fluoro-5-formylbenzonitrile in a mixture of methanol and water.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium carbonate to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production methods for Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-nitrobenzonitrile
Reduction: 2-Fluoro-5-aminomethylbenzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
- 2-Fluoro-5-aminomethylbenzonitrile
Uniqueness
Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]- is unique due to the presence of both a fluoro group and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
218301-30-5 |
|---|---|
Fórmula molecular |
C8H5FN2O |
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
2-fluoro-5-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H |
Clave InChI |
XURKAMDMPSCECA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=NO)C#N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

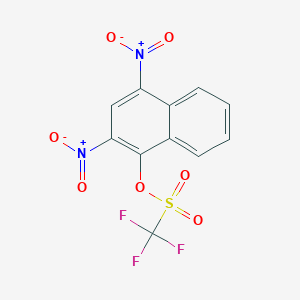

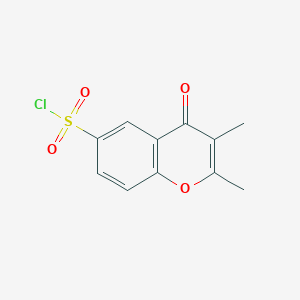
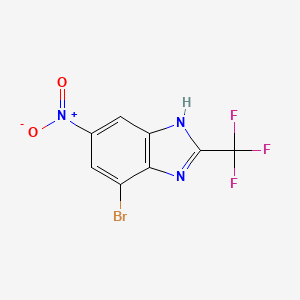



![5-(3-Chlorophenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8364870.png)
